5-Methyl-6-nitrobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
5-methyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S/c1-5-2-6-8(13-4-9-6)3-7(5)10(11)12/h2-4H,1H3 |
InChI Key |
FQRUUALTBAQUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])SC=N2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5 Methyl 6 Nitrobenzo D Thiazole
Electrophilic and Nucleophilic Substitution Pathways
The substitution patterns of 5-Methyl-6-nitrobenzo[d]thiazole are a consequence of the electronic properties of its bicyclic aromatic system, which is further modulated by the attached methyl and nitro groups.
The benzene (B151609) ring of the benzothiazole (B30560) nucleus is the primary site for electrophilic aromatic substitution. The directing effects of the existing substituents, the methyl and nitro groups, as well as the fused thiazole (B1198619) ring, determine the position of attack for incoming electrophiles.
The nitro group at the C6 position is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both resonance and inductive effects. Conversely, the methyl group at the C5 position is an activating group and an ortho-, para-director, enriching the electron density at positions C4 and C6 (para-position is occupied by the nitro group).
The thiazole part of the molecule also influences the reactivity of the benzene ring, generally having a deactivating effect. The interplay of these directing effects suggests that electrophilic attack is most likely to occur at the C4 or C7 positions. However, the strong deactivating effect of the nitro group generally makes electrophilic aromatic substitution on this ring system challenging, often requiring harsh reaction conditions.
The thiazole ring in benzothiazole derivatives can be susceptible to nucleophilic attack, particularly at the C2 position. While specific studies on nucleophilic substitution on the thiazole ring of this compound are not extensively documented, related compounds such as 2-methyl-5-nitrobenzothiazole (B1346598) are considered candidates for such reactions. cymitquimica.com The presence of the electron-withdrawing nitro group on the adjacent benzene ring would further enhance the electrophilicity of the C2 carbon, making it more susceptible to attack by nucleophiles, especially if a good leaving group is present at this position.
Furthermore, 2-aminobenzothiazoles are known to be highly reactive compounds that can serve as intermediates in the synthesis of various fused heterocyclic systems by reacting with electrophilic agents. rjpbcs.com This suggests that if the nitro group in this compound is first reduced to an amino group, the resulting 5-methyl-6-aminobenzo[d]thiazole could readily undergo reactions at the amino group or the thiazole nitrogen.
Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo various transformations, significantly altering the electronic and chemical properties of the molecule.
A primary and synthetically valuable reaction of the nitro group in aromatic compounds is its reduction to an amino group. This transformation is crucial for the synthesis of various derivatives and is often a key step in the preparation of dyes, pharmaceuticals, and other fine chemicals.
While specific literature on the reduction of this compound is limited, the reduction of a closely related compound, 5-nitro-6-methyl benzimidazolone, has been reported. This analogous transformation provides insight into the likely reaction conditions for the reduction of this compound. The common methods for this reduction are catalytic hydrogenation or the use of reducing metals in acidic media.
Table 1: Potential Reduction Methods for this compound to 5-Methyl-6-aminobenzo[d]thiazole
| Reagent/Catalyst | Solvent System | Notes |
| Iron powder | Ethanol-water | A common and effective method for nitro group reduction. |
| Catalytic Hydrogenation (e.g., Pd/C) | DMF-water | Offers high yields and clean reaction profiles. |
The resulting 5-methyl-6-aminobenzo[d]thiazole would be a valuable intermediate for further synthetic modifications.
The nitro group exerts a profound influence on the electronic properties of the this compound molecule. As a potent electron-withdrawing group, it deactivates the benzene ring towards electrophilic attack through a combination of a strong -I (inductive) and -R (resonance) effect.
The resonance effect involves the delocalization of electron density from the benzene ring onto the nitro group. This delocalization can be represented by several resonance structures, which illustrate the development of partial positive charges on the ortho and para carbons relative to the nitro group. This electronic pull significantly reduces the electron density of the aromatic system, making it less nucleophilic.
Reactivity of the Methyl Group
The methyl group attached to the benzene ring at the C5 position also possesses its own characteristic reactivity. While it primarily functions as an electron-donating group influencing the aromatic ring's reactivity, it can also be a site for chemical modification under certain conditions.
The C-H bonds of the methyl group are in a benzylic position, which typically makes them more reactive towards radical substitution reactions, such as halogenation with N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a 5-(bromomethyl)-6-nitrobenzo[d]thiazole derivative, a versatile intermediate for further nucleophilic substitutions.
Furthermore, the methyl group can potentially be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, although the conditions would need to be carefully controlled to avoid degradation of the benzothiazole ring system. The presence of the deactivating nitro group on the ring might make the oxidation of the methyl group more challenging compared to simple methylarenes.
Side-Chain Modifications and Functionalization Reactions
The presence of a methyl group on the benzothiazole ring offers a site for various side-chain modification and functionalization reactions. These reactions are crucial for creating derivatives with altered physicochemical properties and biological activities. While direct experimental data on the side-chain reactions of this compound is not extensively documented, the reactivity of analogous systems, such as other substituted benzothiazoles, provides valuable insights.
For instance, the synthesis of various benzothiazole derivatives often involves the condensation of substituted anilines with different reagents. In a related context, the preparation of 5-amino-6-methyl benzimidazolone involves the nitration of 5-methyl benzimidazolone to yield 5-nitro-6-methyl benzimidazolone, which is then reduced. google.com This suggests that the nitro group in a similar position on the benzothiazole ring is amenable to reduction, which would yield 5-methyl-6-aminobenzo[d]thiazole. This amino derivative could then undergo a wide range of functionalization reactions, such as diazotization followed by substitution, or acylation to form amides.
Furthermore, the methyl group itself can be a handle for functionalization, although this is often more challenging on an aromatic ring. Halogenation of the methyl group, for example, through radical mechanisms, could provide a route to further derivatives.
Cyclization and Ring-Opening Studies of Benzothiazole Systems
The benzothiazole ring system can participate in various cyclization and ring-opening reactions, which are fundamental to the synthesis of more complex heterocyclic structures.
Cyclization Reactions:
The benzothiazole nucleus can be a building block for the construction of fused heterocyclic systems. For example, 2-aminobenzothiazoles are common starting materials for the synthesis of benzothiazolopyrimidines through reactions with ynones and sulfonyl azides. nih.gov While the subject compound is not a 2-aminobenzothiazole (B30445), this highlights the general reactivity of the thiazole ring within the benzothiazole system towards cyclization.
A general method for the synthesis of substituted benzothiazoles involves the intramolecular cyclization of thioformanilides using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). chemicalbook.com This method offers flexibility in the substituents on the benzothiazole nucleus.
Ring-Opening Studies:
The thiazole ring of the benzothiazole system can undergo nucleophilic attack, leading to ring-opening. A study on 6-nitrobenzothiazole (B29876), a close analog of the title compound, demonstrated that it reacts with methoxide (B1231860) ion in dimethyl sulfoxide (B87167) (DMSO) to form an anionic adduct. chemsrc.com This adduct can then be trapped with electrophiles. For example, reaction with methyl iodide yields 2-methoxymethylenamino-5-nitrophenyl methyl sulphide, and reaction with bromine in the presence of pyridine (B92270) yields bis-(2-methoxymethyleneamino-5-nitrophenyl) disulphide. chemsrc.com This indicates that the electron-withdrawing nitro group at the 6-position activates the benzothiazole ring for nucleophilic attack and subsequent ring-opening, a reactivity pattern that can be extrapolated to this compound.
The general reaction scheme for the ring-opening of 6-nitrobenzothiazole is as follows:
Step 1: Reversible addition of methoxide ion to the C2 position of the benzothiazole ring.
Step 2: The resulting anionic intermediate undergoes ring-opening.
Step 3: The opened-ring intermediate can be trapped by various electrophiles.
This reactivity underscores the potential of the 5-methyl-6-nitrobenzothiazole scaffold to serve as a synthon for the preparation of substituted aminothiophenol derivatives.
Derivatives and Structural Modifications of 5 Methyl 6 Nitrobenzo D Thiazole
Synthesis of Substituted 5-Methyl-6-nitrobenzo[d]thiazole Analogs
The synthesis of substituted benzothiazole (B30560) analogs, including those of this compound, typically involves cyclization reactions. A common and efficient method is the reaction of a correspondingly substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in the presence of bromine and an acid like glacial acetic acid. ekb.eg This approach allows for the introduction of various substituents onto the benzene (B151609) ring of the benzothiazole core.
For instance, to create analogs of this compound, one would start with a suitably substituted aniline. Modifications can be made at the 2-position of the benzothiazole ring, which often bears an amino group that serves as a handle for further derivatization. This amino group can be condensed with various electrophiles to form a range of functionalized products. While specific literature on the synthesis of a broad range of this compound analogs is specialized, the general methodologies established for other benzothiazoles are applicable.
Hybrid Molecules Incorporating the this compound Moiety
Molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties, is a key strategy to develop new chemical entities with potentially enhanced or novel properties. nih.gov
Schiff bases, characterized by their azomethine (–C=N–) group, are readily synthesized by condensing an amino-substituted benzothiazole with an aldehyde or ketone. ekb.egjocpr.com This reaction is often carried out by refluxing the reactants in a solvent like ethanol. ekb.eg For example, 2-amino-6-substituted benzothiazoles can be reacted with various benzaldehydes to yield a diverse library of Schiff base hybrids. jocpr.com These hybrid molecules have been a focus of research due to their wide spectrum of biological activities. nih.govresearchgate.net The synthesis is versatile, allowing for a wide range of aromatic and heterocyclic aldehydes to be used, thereby systematically modifying the structure and properties of the resulting hybrid molecule.
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| 2-Amino-6-substituted benzothiazole | Substituted Benzaldehyde | Ethanol, Reflux | Benzothiazole-Schiff Base Hybrid |
| 2-amino-6-methylbenzothiazole | 5-bromo-2-hydroxybenzaldehyde | Ethanol, Reflux | Schiff base bearing benzothiazole ekb.eg |
This table illustrates a general and a specific example of Schiff base synthesis involving a benzothiazole derivative.
Thiazolidinone is another important heterocyclic ring that is often hybridized with benzothiazole. The synthesis can involve a multi-step process where a benzothiazole derivative is used as a starting scaffold. Research has demonstrated the synthesis of thiazolidinone-based benzothiazole derivatives, such as (2Z,5Z)-5-((5-nitrobenzo[d]thiazol-6-yl)methylene)-2-(thiazol-2-ylimino)thiazolidin-4-one, which is an isomer of the title compound. researchgate.net This class of compounds is synthesized through a stepwise reaction, highlighting the modular nature of building such complex molecules. researchgate.net The thiazolidinone ring is known to be a pharmacologically active structure, and its combination with the benzothiazole moiety aims to create hybrids with unique biological profiles. researchgate.netmdpi.comnih.gov
The benzothiazole nucleus can also be linked to other heterocyclic systems like thiadiazole and pyrimidine (B1678525). For example, 1,3,4-thiadiazole (B1197879) Schiff bases can be prepared by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with various aldehydes. ekb.eg Hybrid systems incorporating these rings with benzothiazole are explored for their potential as novel therapeutic agents. The synthesis of pyrimidine hybrids can be achieved by reacting a suitable pyrimidine precursor with a benzothiazole derivative. These synthetic strategies expand the chemical space available for drug discovery based on the benzothiazole framework.
The fusion of a triazole ring with the benzothiazole system leads to triazolbenzo[d]thiazole structures. The synthesis of such hybrids often involves reacting a thiosemicarbazide (B42300) derivative with a suitable cyclizing agent. For instance, new thiazole (B1198619) derivatives linked to a triazole ring have been synthesized and studied. semanticscholar.org These hybrid molecules combine the chemical properties of both the benzothiazole and triazole rings, leading to compounds with distinct characteristics.
Structure-Reactivity Relationships in this compound Derivatives
The chemical reactivity and biological activity of benzothiazole derivatives are highly dependent on their molecular structure. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the molecule's properties.
Structure-activity relationship (SAR) studies have revealed several key trends:
Substitution at the C-2 Position: The C-2 position of the benzothiazole ring is a common site for modification. Changes to the substituent at this position can significantly alter the compound's biological profile.
Substituents on the Benzene Ring: The presence of electron-donating or electron-withdrawing groups on the benzene portion of the scaffold, such as the methyl and nitro groups in this compound, profoundly influences the electronic properties and reactivity of the entire molecule. For example, studies on related compounds have shown that electron-withdrawing groups like chloro (-Cl) and nitro (–NO2) can impact molecular interactions and activity. semanticscholar.org
Hybridization Effects: The activity of hybrid molecules is not merely a sum of the individual components. The way the different moieties are linked and their spatial arrangement are critical. For instance, in 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, the anti-inflammatory activity was found to depend on both the type of substituent and its position on the benzene ring. nih.gov
These relationships are critical for the rational design of new derivatives, allowing chemists to fine-tune the molecular structure to achieve desired properties.
Spectroscopic Elucidation and Characterization Techniques for 5 Methyl 6 Nitrobenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be deduced.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 5-Methyl-6-nitrobenzo[d]thiazole is expected to display distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the nitro group and the thiazole (B1198619) ring, along with the electron-donating effect of the methyl group, will influence the chemical shifts of the aromatic protons.
Based on the structure, the following proton signals are anticipated:
Aromatic Protons (H-4 and H-7): The protons on the benzene (B151609) ring at position 4 and position 7 are expected to appear as singlets due to the lack of adjacent protons (ortho-coupling). The H-7 proton, being adjacent to the electron-donating methyl group, would likely appear slightly upfield compared to the H-4 proton, which is influenced more directly by the fused thiazole ring.
Thiazole Proton (H-2): The proton at the C-2 position of the thiazole ring is expected to appear as a singlet at a significantly downfield chemical shift, typically above 8.0 ppm, due to the deshielding effect of the adjacent sulfur and nitrogen atoms.
Methyl Protons (5-CH₃): The three protons of the methyl group will appear as a sharp singlet, as they are equivalent and not coupled to any other protons. Its chemical shift would be in the typical alkyl-aromatic range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | > 8.5 | Singlet (s) | 1H |
| H-4 | ~8.0 - 8.2 | Singlet (s) | 1H |
| H-7 | ~7.8 - 8.0 | Singlet (s) | 1H |
| 5-CH₃ | ~2.5 - 2.7 | Singlet (s) | 3H |
Note: Data are predicted based on general principles and analysis of similar benzothiazole (B30560) structures.
Carbon NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the attached functional groups.
The expected signals are:
Thiazole Carbons: The C-2 carbon will be the most downfield due to its attachment to both sulfur and nitrogen. The carbons of the fused benzene ring that are part of the thiazole system (C-3a and C-7a) will also have characteristic shifts.
Aromatic Carbons: The carbon bearing the nitro group (C-6) will be significantly influenced by its strong electron-withdrawing nature. The other aromatic carbons (C-4, C-5, and C-7) will appear in the typical aromatic region, with their specific shifts determined by their substituents.
Methyl Carbon: The carbon of the methyl group will appear far upfield, consistent with an sp³-hybridized carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 165 |
| C-4 | ~120 - 125 |
| C-5 | ~135 - 140 |
| C-6 | ~145 - 150 |
| C-7 | ~125 - 130 |
| C-3a | ~130 - 135 |
| C-7a | ~150 - 155 |
| 5-CH₃ | ~20 - 25 |
Note: Data are predicted based on general principles and analysis of similar benzothiazole structures. rsc.org
Advanced NMR Techniques for Comprehensive Structural Elucidation
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous structural confirmation. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. mdpi.com
HSQC would correlate each proton signal with its directly attached carbon signal, confirming the C-H connections (e.g., linking the H-4 signal to the C-4 signal).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | ~1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | ~1335 - 1370 | Strong |
| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |
| Thiazole C=N | Stretch | ~1610 - 1650 | Medium |
| Aromatic C-H | Stretch | ~3000 - 3100 | Weak |
| Aliphatic C-H | Stretch (in CH₃) | ~2850 - 3000 | Medium |
Note: Data are predicted based on characteristic group frequencies observed in similar aromatic and heterocyclic compounds. rsc.org
The most telling signals in the IR spectrum would be the two strong absorption bands for the nitro group, which are among the most characteristic of all IR absorptions. The presence of bands in the aromatic C-H and C=C stretching regions would confirm the aromatic nature of the core structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For this compound, the molecular formula is C₈H₆N₂O₂S. nih.gov HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Molecular Formula: C₈H₆N₂O₂S
Calculated Exact Mass: 194.01534 Da
An experimental HRMS measurement yielding a value extremely close to this calculated mass (typically within 5 ppm) would provide definitive evidence for the proposed molecular formula, complementing the structural insights gained from NMR and IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Specific experimental UV-Vis absorption maxima (λmax) for this compound, which would reveal information about its electronic transitions, are not documented in available scientific resources. The electronic absorption spectrum is determined by the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of UV or visible light. For this compound, one would anticipate transitions involving the π-electrons of the fused aromatic system and the nitro group. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the benzene ring, in conjunction with the thiazole moiety, would dictate the specific wavelengths of absorption. However, without experimental data, a detailed analysis of these transitions is not possible.
X-ray Crystallography for Solid-State Structural Analysis
A crystallographic study of this compound would provide definitive information about its three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and torsion angles, as well as details of the crystal packing, such as the unit cell dimensions, space group, and any intermolecular interactions like hydrogen bonding or π-π stacking. This information is crucial for understanding the molecule's conformation and how it interacts with its neighbors in a crystalline lattice. At present, no published X-ray diffraction studies have been performed on this specific compound, and therefore, no crystallographic data can be presented.
Computational and Theoretical Chemistry Studies of 5 Methyl 6 Nitrobenzo D Thiazole
Quantum Chemical Calculations
Quantum chemical calculations have proven to be invaluable tools for elucidating the molecular properties of 5-Methyl-6-nitrobenzo[d]thiazole. These computational methods provide detailed insights into the electronic structure and behavior of the molecule.
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT calculations can accurately predict various molecular properties. For derivatives of benzothiazole (B30560), DFT has been employed to understand their structural and electronic characteristics. These calculations are fundamental to analyzing the molecule's stability, reactivity, and spectroscopic behavior.
Theoretical studies often utilize DFT to optimize the ground state geometries of such compounds. This optimization is a crucial first step before further calculations of properties like electronic transitions and nonlinear optical responses are performed.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
In the context of benzothiazole derivatives, FMO analysis helps in understanding the intramolecular charge transfer (ICT) processes. For instance, in related nitro-containing compounds, the presence of the electron-withdrawing nitro group can significantly lower the LUMO energy level, thereby reducing the HOMO-LUMO gap and influencing the molecule's electronic and optical properties. nih.gov The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.
Interactive Data Table: Frontier Molecular Orbital Energies of a Related Nitrobenzothiazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -3.15 |
| HOMO-LUMO Gap | 3.10 |
Note: The data presented is for a representative nitrobenzothiazole derivative and serves as an illustrative example. Actual values for this compound would require specific calculations.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and flexibility of molecules. nih.gov For this compound, these methods can be used to determine the most stable conformation by exploring the potential energy surface. The planarity of the benzothiazole ring system, along with the orientation of the methyl and nitro substituents, can be investigated. Understanding the preferred conformation is essential as it directly influences the molecule's physical and chemical properties, including its crystal packing and biological activity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach, has become a standard practice. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, these predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each atom in the molecule. mdpi.com
IR Frequencies: Similarly, theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. researchgate.net Comparing this with the experimental spectrum allows for the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of functional groups like the nitro group (NO₂) and the methyl group (CH₃).
Investigations into Nonlinear Optical Properties
Molecules with large dipole moments and extended π-conjugated systems, like this compound, are candidates for materials with significant nonlinear optical (NLO) properties. nih.gov These properties are of interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, are used to calculate the first and second hyperpolarizabilities (β and γ, respectively), which are measures of the NLO response of a molecule. researchgate.netresearchgate.net The presence of the strong electron-withdrawing nitro group and the π-electron system of the benzothiazole ring are expected to enhance the NLO properties of this compound. researchgate.net Theoretical investigations can guide the design of new molecules with optimized NLO responses. researchgate.net
In Silico Studies of Molecular Interactions and Binding Affinities (non-therapeutic context)
Detailed computational investigations specifically focused on the non-therapeutic molecular interactions and binding affinities of this compound are not extensively documented in publicly available literature. However, we can infer its potential interaction modes and affinities by examining the computational data of the core benzothiazole scaffold and related nitro-substituted aromatic systems. These studies often employ methods like Density Functional Theory (DFT) to elucidate the electronic structure and potential for non-covalent interactions.
Molecular Electrostatic Potential (MEP) Analysis:
A key computational tool, the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution on a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a significant negative potential (red to yellow regions) around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole (B1198619) ring, indicating their capacity to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential (blue regions), marking them as potential hydrogen bond donors.
Analysis of Non-Covalent Interactions:
The supramolecular architecture and bulk properties of a material are governed by a network of non-covalent interactions. For this compound, several types of interactions can be computationally explored:
Hydrogen Bonding: The presence of the nitro group and the thiazole nitrogen suggests the potential for forming hydrogen bonds with suitable donor molecules.
π-π Stacking: The aromatic benzothiazole core can participate in π-π stacking interactions, a crucial factor in the crystal packing and the formation of molecular aggregates.
C-H···π Interactions: The methyl group and aromatic C-H bonds can act as weak donors in interactions with the π-system of adjacent molecules.
Hypothetical Binding Affinity Studies:
While specific non-therapeutic binding affinity data for this compound is scarce, we can conceptualize how its binding to a hypothetical non-biological receptor or surface could be studied computationally. Molecular docking simulations could be employed to predict the preferred binding pose and estimate the binding energy.
For instance, the interaction of this compound with a model surface, such as graphene, could be simulated to understand adsorption properties. The binding energy in such a system would be a sum of contributions from van der Waals forces, electrostatic interactions, and potentially weak hydrogen bonds.
Table of Computed Properties for this compound
| Property | Value | Method/Source |
| Molecular Formula | C₈H₆N₂O₂S | - |
| Molecular Weight | 194.21 g/mol | - |
| XLogP3 | 2.2 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 4 | Computed |
| Rotatable Bond Count | 1 | Computed |
| Exact Mass | 194.01499 g/mol | Computed |
| Topological Polar Surface Area | 71.9 Ų | Computed |
This data is typically derived from computational models and provides a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions.
Advanced Research Applications of 5 Methyl 6 Nitrobenzo D Thiazole in Chemical Science
Utility as Versatile Synthetic Building Blocks and Intermediates in Organic Synthesis
The structural features of 5-Methyl-6-nitrobenzo[d]thiazole make it a valuable intermediate in organic synthesis. The presence of the nitro group allows for a range of chemical transformations, including reduction to an amino group, which can then be further functionalized. This versatility enables the synthesis of a wide array of more complex heterocyclic compounds.
The benzothiazole (B30560) core itself is a key pharmacophore in many biologically active compounds, and the specific substitution pattern of this compound provides a strategic starting point for creating derivatives with potential therapeutic applications. Researchers utilize this compound to construct novel molecular frameworks by modifying the functional groups and extending the ring system.
Material Science Applications
The application of this compound extends into the realm of material science, where its electronic and photophysical properties are of particular interest.
The extended π-system of the benzothiazole ring, combined with the electron-withdrawing nature of the nitro group, imparts chromophoric properties to this compound. This makes it a candidate for use in the development of new dyes and pigments. Furthermore, derivatives of this compound have been investigated for their luminescent properties. By strategically modifying the molecular structure, it is possible to tune the emission wavelengths, leading to the creation of materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
In the chemical industry, this compound serves as a precursor for the synthesis of functional polymers and dyes. The ability to chemically modify the nitro and methyl groups allows for the incorporation of this benzothiazole unit into larger polymeric structures. This can impart desirable properties to the resulting polymers, such as thermal stability, conductivity, and specific optical characteristics. As a building block for dyes, it contributes to the development of colorants with high performance and specific application profiles.
Biochemical Tool Development
The unique chemical structure of this compound also lends itself to the development of specialized tools for biochemical research.
Derivatives of this compound have been explored as potential enzyme inhibitors. The benzothiazole scaffold is known to interact with various enzyme active sites. By designing and synthesizing analogs of this compound, researchers can create molecular probes to study enzyme kinetics and mechanisms of inhibition. These studies are crucial for understanding biological pathways and for the early stages of drug discovery.
Understanding the interactions between small molecules and proteins is a fundamental aspect of chemical biology and drug design. The this compound framework can be used to design and synthesize ligands for studying protein-ligand interactions. By observing how these ligands bind to specific proteins, scientists can gain insights into the structural requirements for binding and the nature of the intermolecular forces involved. This knowledge is invaluable for the rational design of new therapeutic agents.
Exploratory Chemical Biology Applications (strictly non-therapeutic in focus)
The primary non-therapeutic application of this compound lies in its role as a versatile synthetic intermediate for creating more complex molecules with specific functions. Researchers are leveraging its reactivity to build novel chemical entities for various exploratory studies.
One of the key transformations of this compound is the reduction of its nitro group to an amine. This resulting amino derivative serves as a crucial precursor for synthesizing a variety of compounds, including azo dyes and Schiff bases. These derivatives are of significant interest in the development of chemical sensors and molecular probes due to their potential to exhibit changes in their spectral properties upon interaction with specific analytes or environmental changes.
For instance, the amino derivative of this compound can be diazotized and coupled with various aromatic compounds to generate a library of azo dyes. The photophysical properties of these dyes, such as their absorption and emission wavelengths, can be fine-tuned by altering the coupling partner. This allows for the rational design of specific probes for detecting ions, pH changes, or the presence of certain biomolecules in non-clinical settings.
Furthermore, the amino group can be condensed with aldehydes or ketones to form Schiff bases. These compounds are known for their coordination chemistry and have been investigated for their ability to form complexes with metal ions. This property can be harnessed to develop colorimetric or fluorescent sensors for environmental monitoring of heavy metals.
While direct, published non-therapeutic chemical biology applications of this compound are still emerging, its role as a key building block is evident from the broader research on benzothiazole derivatives. The following table summarizes the potential non-therapeutic applications stemming from the derivatization of this compound.
| Derivative Class | Potential Non-Therapeutic Application | Rationale |
| Azo Dyes | Development of pH and ion sensors | The color of the dye is sensitive to the electronic environment, which can be perturbed by pH or the binding of metal ions. |
| Schiff Bases | Fluorescent probes for metal ion detection | Formation of metal complexes can modulate the fluorescence properties of the Schiff base, enabling detection. |
| Amide Derivatives | Scaffolds for combinatorial libraries | The amino group provides a handle for attaching a wide variety of substituents, allowing for the rapid generation of diverse molecules for screening in high-throughput assays. |
| Heterocyclic Adducts | Building blocks for functional materials | The benzothiazole core can be incorporated into larger conjugated systems for applications in organic electronics and materials science. |
It is important to note that while the research into the direct non-therapeutic applications of this compound is ongoing, its foundational role as a synthetic intermediate positions it as a compound with significant potential to contribute to the development of new tools for chemical biology research.
Future Vistas for this compound: A Roadmap for Research and Development
While dedicated research on this compound is in its nascent stages, the broader family of benzothiazole derivatives has garnered significant scientific interest, paving the way for exciting future investigations into this specific compound. This article outlines the current research landscape, identifies knowledge gaps, and explores future directions for the synthesis, characterization, and application of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methyl-6-nitrobenzo[d]thiazole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions and functional group transformations. For example, microwave-assisted one-pot synthesis under aqueous conditions (10% NaCl) can improve yields for benzo[d]thiazole analogues, as demonstrated in similar compounds . Nitration and methylation steps often require precise temperature control (0–5°C for nitration) and catalysts like sulfuric acid or pyridine to direct regioselectivity . Optimization involves adjusting solvent polarity (e.g., DMF for solubility) and stoichiometric ratios of nitro-group precursors (e.g., HNO₃/H₂SO₄ mixtures) to minimize byproducts.
Q. Which spectroscopic and chromatographic methods are used to characterize 5-Methyl-6-nitrobenzobenzo[d]thiazole?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substitution patterns, with characteristic shifts for methyl (δ 2.5–3.0 ppm) and nitro groups (deshielding effects on adjacent protons). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) confirms purity, while Mass Spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns . X-ray crystallography may resolve conformational properties of the thiazole ring .
Q. How are preliminary biological activities (e.g., antimicrobial) of this compound evaluated?
- Methodological Answer : In vitro assays include:
- Antimicrobial : Broth microdilution (MIC determination against Staphylococcus aureus or Candida albicans), with positive controls like ampicillin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs like doxorubicin .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level calculates HOMO-LUMO gaps to predict reactivity. For thiazole derivatives, electron-withdrawing nitro groups lower LUMO levels, enhancing electrophilic interactions. Conformational analysis reveals intramolecular hydrogen bonding (N–H⋯N) stabilizing β-sheet-like structures, critical for target binding .
Q. What strategies resolve contradictions in proposed biosynthesis pathways for thiazole-containing compounds?
- Methodological Answer : Isotopic labeling (e.g., ³⁴S tracing) identifies sulfur donors (cysteine vs. ThiI-dependent pathways). Knockout studies in Bacillus subtilis show ThiI’s rhodanese domain is sufficient for thiazole synthesis, while alternative cysteine-dependent pathways operate in ThiI-deficient organisms . Comparative HPLC analysis of enzymatic products (e.g., thiazole phosphate vs. ADP adducts) clarifies intermediate discrepancies .
Q. How do substituents (e.g., methyl, nitro) influence the bioactivity of benzo[d]thiazole derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Nitro groups : Enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
- Methyl groups : Improve metabolic stability by sterically shielding the thiazole ring from oxidative degradation .
- Positional effects : 6-Nitro substitution in benzo[d]thiazole derivatives shows higher anti-cancer activity than 5-nitro isomers due to better DNA intercalation .
Q. What role does the nitro group play in the stability and pharmacological activity of this compound?
- Methodological Answer : The nitro group increases oxidative stability under physiological conditions but may reduce solubility. Prodrug strategies (e.g., nitro-reductase activation) enhance tumor selectivity. Stability studies (accelerated degradation at 40°C/75% RH) show nitro derivatives degrade faster than halogenated analogues, requiring formulation with cyclodextrins .
Q. How can advanced analytical techniques track intermediates in thiazole synthesis?
- Methodological Answer :
- HPLC-MS : Monitors reaction progress via time-resolved sampling, identifying intermediates like thiazole-adenine dinucleotides .
- In situ IR spectroscopy : Detects transient species (e.g., nitration intermediates) using flow-cell setups .
- Solid-phase extraction : Isolates unstable intermediates (e.g., thioamide precursors) for NMR characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
